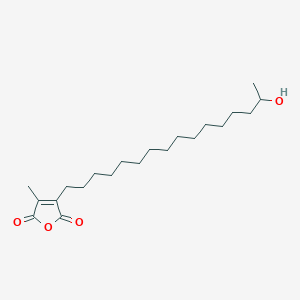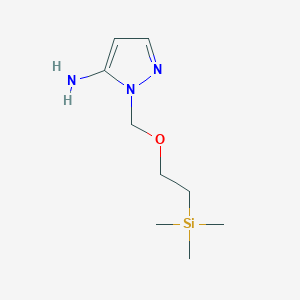![molecular formula C13H10BClO3 B13987795 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987795.png)
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for their unique structural features and potential therapeutic applications. The presence of boron in its structure allows for unique interactions with biological molecules, making it a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 2-bromobenzoic acid to form an intermediate, which is then cyclized in the presence of a boron source to yield the final product. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反应分析
Types of Reactions
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the boron center, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the aromatic ring or the boron center.
Substitution: Common in the presence of nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized derivatives .
科学研究应用
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in treating inflammatory conditions and certain cancers.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets, such as enzymes. The boron atom in its structure can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to its therapeutic effects .
相似化合物的比较
Similar Compounds
Crisaborole: Another benzoxaborole compound used as a topical treatment for atopic dermatitis.
AN2728: A derivative of benzoxaborole with anti-inflammatory properties.
Uniqueness
6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structural features, such as the 4-chlorophenoxy group, which can enhance its biological activity and specificity compared to other benzoxaborole derivatives .
属性
分子式 |
C13H10BClO3 |
|---|---|
分子量 |
260.48 g/mol |
IUPAC 名称 |
6-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H10BClO3/c15-10-2-5-11(6-3-10)18-12-4-1-9-8-17-14(16)13(9)7-12/h1-7,16H,8H2 |
InChI 键 |
MFBJMYHUTVPLKW-UHFFFAOYSA-N |
规范 SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
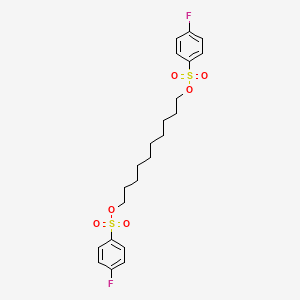
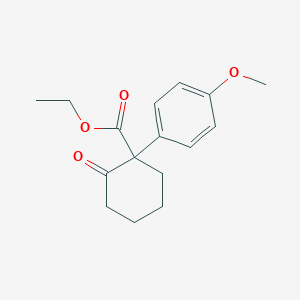
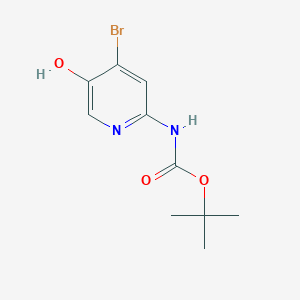
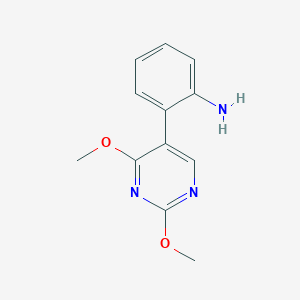
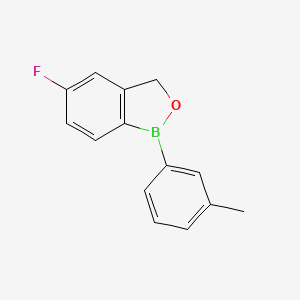
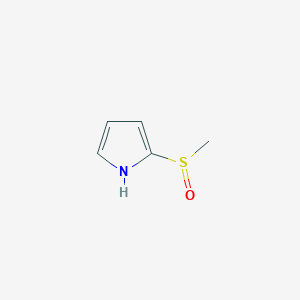
![(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
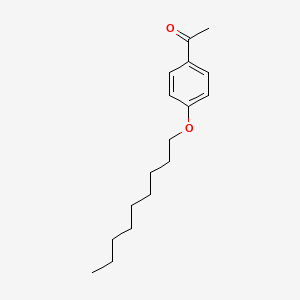
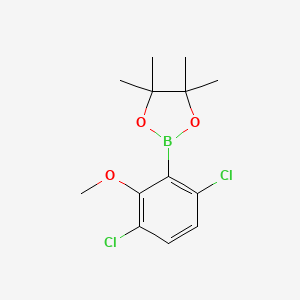
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)

